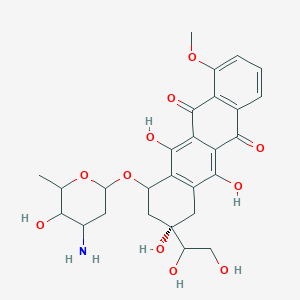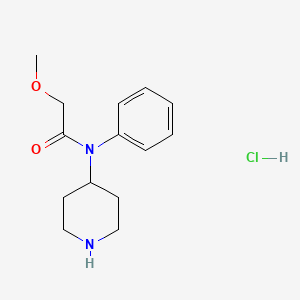
6-chloro-MDMA (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-MDMA is a euphoric entactogen that is regulated as a Schedule I compound in the United States. 6-chloro-MDMA differs structurally from 3,4-MDMA in that it has a chlorine atom added at the two position of the phenyl ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Scientific Research Applications
Neurochemistry and Neurotoxicity
- MDMA is associated with neurochemical effects and neurotoxicity, particularly impacting the serotonin system. It induces a biphasic response in animals, with acute effects potentially related to its behavioral and psychological impacts, and long-term effects associated with serotonergic neurotoxicity (McKenna & Peroutka, 1990).
Cardiovascular Effects
- The cardiovascular effects of MDMA have been studied, revealing that it can produce tachycardia and hypertension, highlighting the importance of understanding its cardiotoxicity for predicting and intervening in cases of MDMA-induced cardiac complications (Lester et al., 2000).
Pharmacological Interactions
- MDMA's interaction with other drugs, such as selective serotonin reuptake inhibitors, has been observed to alter physiological and subjective effects, implying complex pharmacodynamic and pharmacokinetic interactions that might influence its use in therapeutic settings (Farré et al., 2007).
Memory Impairment
- Use of MDMA has been linked with memory impairment, with greater exposure correlated with more significant memory deficits, suggesting potential long-term cognitive effects (Bolla et al., 1998).
MDMA-Assisted Psychotherapy
- MDMA has been researched as an adjunct to psychotherapy, particularly for treating conditions like PTSD, due to its ability to modulate emotional responses and enhance psychotherapeutic outcomes (Sessa et al., 2019).
Neuroimaging and Neurophysiological Studies
- Functional MRI studies indicate that MDMA influences recollection of autobiographical memories and alters brain activation patterns, shedding light on its potential psychotherapeutic effects (Carhart-Harris et al., 2014).
properties
Product Name |
6-chloro-MDMA (hydrochloride) |
|---|---|
Molecular Formula |
C11H14ClNO2 · HCl |
Molecular Weight |
264.2 |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-7(13-2)3-8-4-10-11(5-9(8)12)15-6-14-10;/h4-5,7,13H,3,6H2,1-2H3;1H |
InChI Key |
VJFRVHHZEQDFIB-UHFFFAOYSA-N |
SMILES |
ClC1=C(CC(C)NC)C=C2C(OCO2)=C1.Cl |
synonyms |
2-chloro-4,5-MDMA; 6-chloro-3,4-MDMA; 2-chloro-4,5-Methylenedioxymethamphetamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




